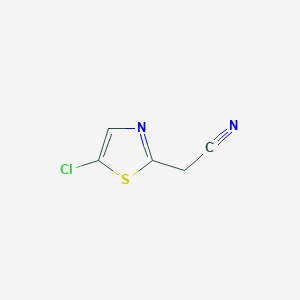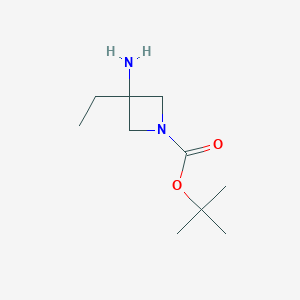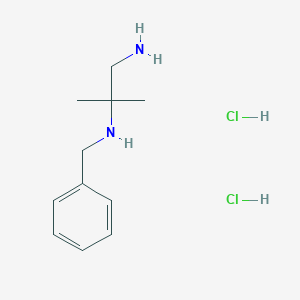
(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride
Vue d'ensemble
Description
“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is also known as Benzalkonium chloride (BZK, BKC, BAK, BAC), or alkyldimethylbenzylammonium chloride (ADBAC). It is an organic salt classified as a quaternary ammonium compound . ADBACs have three main categories of use: as a biocide, a cationic surfactant, and a phase transfer agent .
Applications De Recherche Scientifique
“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is a type of azacycle . Azacycles are important structural scaffolds of many organic compounds found in pharmaceuticals, materials, agrochemicals, and biological processes . They have received significant attention from scientists due to their variety of applications .
- Pharmaceuticals : Azacycles form the basic skeleton of many drug molecules and natural products . They exhibit diverse bioactivities including anti-Alzheimer’s, antivirus, and anticancer behavior .
- Agrochemicals : Azacycles have been employed in the agrochemical industry .
- Materials Science : Azacycles have been used in the materials industry .
- Dyes : Azacycles have been used in the production of dyes .
- Synthetic Chemistry : Azacycles play a vital role in the production of many useful compounds . Many researchers have developed novel approaches to forming azacycle molecules by designing more effective, convenient, economical, and green processes .
- Biological Processes : Heterocyclic structures, including azacycles, are related to many biological processes .
“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is a type of azacycle . Azacycles are important structural scaffolds of many organic compounds found in pharmaceuticals, materials, agrochemicals, and biological processes . They have received significant attention from scientists due to their variety of applications .
- Pharmaceuticals : Azacycles form the basic skeleton of many drug molecules and natural products . They exhibit diverse bioactivities including anti-Alzheimer’s, antivirus, and anticancer behavior .
- Agrochemicals : Azacycles have been employed in the agrochemical industry .
- Materials Science : Azacycles have been used in the materials industry .
- Dyes : Azacycles have been used in the production of dyes .
- Synthetic Chemistry : Azacycles play a vital role in the production of many useful compounds . Many researchers have developed novel approaches to forming azacycle molecules by designing more effective, convenient, economical, and green processes .
- Biological Processes : Heterocyclic structures, including azacycles, are related to many biological processes .
Propriétés
IUPAC Name |
2-N-benzyl-2-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-11(2,9-12)13-8-10-6-4-3-5-7-10;;/h3-7,13H,8-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVBNNHRZVBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NCC1=CC=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



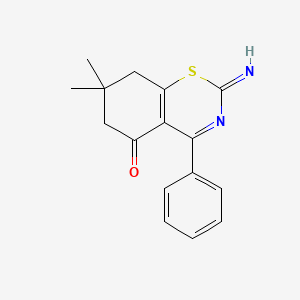
![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)
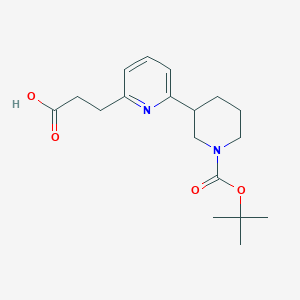
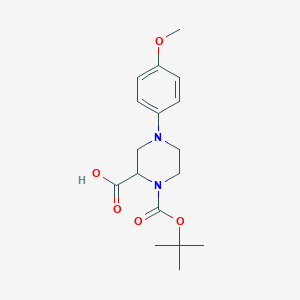
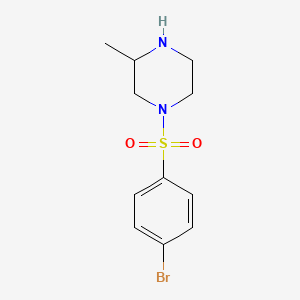
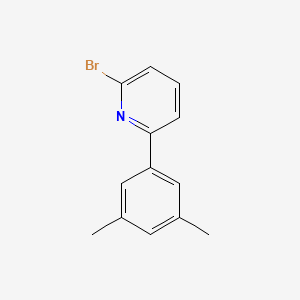
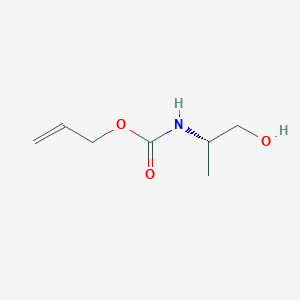
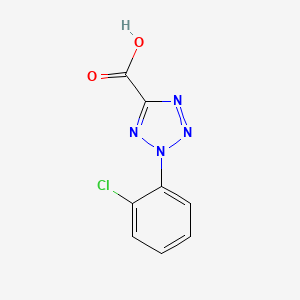
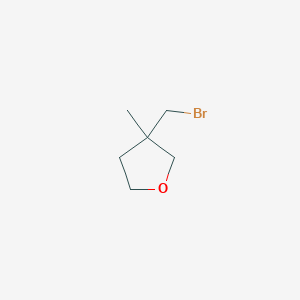
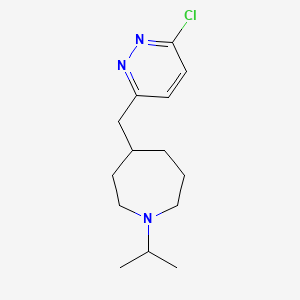
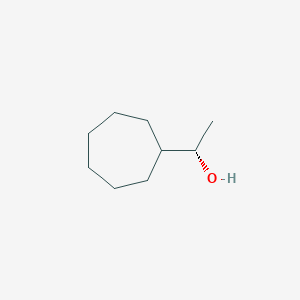
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
